molecular formula C6H5BrFNO B1381739 (3-Bromo-5-fluoropyridin-2-yl)methanol CAS No. 1227601-88-8

(3-Bromo-5-fluoropyridin-2-yl)methanol

Cat. No. B1381739
CAS RN: 1227601-88-8
M. Wt: 206.01 g/mol
InChI Key: GRPVJCOEUKZCJA-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoropyridin-2-yl)methanol, also known as BFMP, is an important organic compound used in a variety of scientific research applications. It is a highly reactive compound and has a unique chemical structure, which makes it attractive for a variety of applications. BFMP is used in a wide range of fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

(3-Bromo-5-fluoropyridin-2-yl)methanol: is a valuable precursor in the synthesis of fluorinated pyridines . These compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these molecules often leads to reduced basicity and lower reactivity compared to their chlorinated and brominated analogs. This makes them suitable for selective synthesis processes.

Pharmaceutical Research

In pharmaceutical research, fluorinated compounds like (3-Bromo-5-fluoropyridin-2-yl)methanol are used to develop new drugs . The introduction of fluorine atoms into lead structures can significantly alter the biological activity of a compound, making it more potent or selective for its target.

Agricultural Chemistry

The compound is used in the development of new agricultural products, such as herbicides and insecticides . The fluorine atoms introduced into these molecules can improve their physical, biological, and environmental properties.

Material Science

In material science, (3-Bromo-5-fluoropyridin-2-yl)methanol can be utilized to synthesize materials with specific fluorinated structures . These structures can impart desirable properties such as resistance to solvents and thermal stability.

Analytical Chemistry

This compound can serve as a standard or reagent in analytical chemistry applications . Its well-defined structure and properties allow for its use in various analytical methods, including chromatography and spectroscopy.

Chemical Synthesis

(3-Bromo-5-fluoropyridin-2-yl)methanol: is a versatile building block in chemical synthesis . It can be used to construct complex molecules for research in organic and medicinal chemistry.

Radiobiology

The compound may also find applications in radiobiology, particularly in the synthesis of 18 F-substituted pyridines . These fluorine-18 labeled compounds are potential imaging agents for various biological applications, including cancer research.

Environmental Science

Lastly, in environmental science, researchers can use (3-Bromo-5-fluoropyridin-2-yl)methanol to study the environmental fate of fluorinated organic compounds . Understanding the degradation and persistence of such compounds is crucial for assessing their environmental impact.

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of (3-Bromo-5-fluoropyridin-2-yl)methanol with its targets.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Bromo-5-fluoropyridin-2-yl)methanol. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C . This suggests that moisture and temperature could affect its stability and efficacy.

properties

IUPAC Name

(3-bromo-5-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPVJCOEUKZCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295016
Record name 3-Bromo-5-fluoro-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-fluoropyridin-2-yl)methanol

CAS RN

1227601-88-8
Record name 3-Bromo-5-fluoro-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227601-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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